2-(4-Methylphenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
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Overview
Description
2-(4-Methylphenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a complex organic compound that features a combination of aromatic, pyrimidine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the Pyrimidine Group: The pyrimidine moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a pyrimidine derivative.
Formation of the Final Compound: The final step involves the coupling of the 4-methylphenyl group to the piperidine-pyrimidine intermediate through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring and the pyrimidine moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic or pyrimidine derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-1-(3-{[(5-ethylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one: Similar structure with an ethyl group instead of a methyl group on the pyrimidine ring.
2-(4-Methylphenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one: Similar structure with a propanone group instead of an ethanone group.
Uniqueness
The uniqueness of 2-(4-Methylphenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-5-7-17(8-6-15)10-19(24)23-9-3-4-18(13-23)14-25-20-21-11-16(2)12-22-20/h5-8,11-12,18H,3-4,9-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWORKTWVOSXJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCCC(C2)COC3=NC=C(C=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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